molecular formula C23H21ClN2O4 B2596544 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021093-22-0

5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No. B2596544
CAS RN: 1021093-22-0
M. Wt: 424.88
InChI Key: KKPVNSMXXFGHPP-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one, also known as BPP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyran-4-one derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthesis methods and chemical properties of related compounds have been explored to enhance their antimicrobial activities and molecular interactions. For example, novel 1,2,4-Triazole derivatives exhibited antimicrobial activities against test microorganisms, suggesting the potential of related compounds for further chemical and biological investigations (Bektaş et al., 2007). Additionally, studies on molecular interactions of related antagonists with the CB1 cannabinoid receptor provided insights into conformational analyses and structure-activity relationships, highlighting the compound's potential applications in drug design and pharmacology (Shim et al., 2002).

Antimicrobial and Antifungal Activities

  • Research on derivatives like pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines showed antimicrobial activity, indicating the chemical scaffold's potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Genotoxicity Studies

  • Genotoxicity potential of related compounds has been assessed, providing a basis for understanding the safety profile of new chemical entities in the early stages of drug development. For instance, the genotoxicity of a novel 5-HT2C receptor agonist was studied to evaluate its potential as a treatment for obesity, highlighting the importance of safety assessments in therapeutic applications (Kalgutkar et al., 2007).

Molecular Docking and Structure-Activity Relationship (SAR)

  • Molecular docking studies and SAR analyses of related compounds provide insights into their potential therapeutic applications. For example, antimicrobial activity and docking studies of a synthesized pyran derivative revealed favorable activities that resembled reference antimicrobial agents, suggesting potential applications in designing new antimicrobial drugs (Okasha et al., 2022).

properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVNSMXXFGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

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